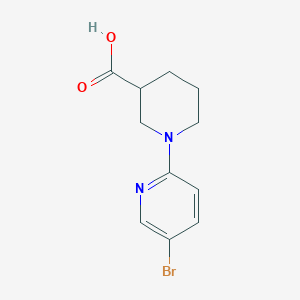

1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-9-3-4-10(13-6-9)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUOLUXXDCFITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 1-(5-bromopyridin-2-yl)piperidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed around a pivotal nucleophilic aromatic substitution (SNAr) reaction, followed by a straightforward ester hydrolysis. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the rationale behind the chosen reaction conditions.

Strategic Overview of the Synthesis

The retrosynthetic analysis of the target molecule identifies two key building blocks: 2,5-dibromopyridine and a suitable derivative of piperidine-3-carboxylic acid. The primary bond disconnection is the C-N bond between the pyridine and piperidine rings. This disconnection points to a nucleophilic aromatic substitution (SNAr) as the key forward synthetic step. To facilitate this reaction and subsequent purification, the carboxylic acid functionality of the piperidine moiety is protected as an ethyl ester. The final step involves the hydrolysis of this ester to yield the desired carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate

The cornerstone of this synthesis is the coupling of 2,5-dibromopyridine with ethyl piperidine-3-carboxylate (commonly known as ethyl nipecotate). This transformation is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the secondary amine of the piperidine ring acts as a nucleophile, attacking the electron-deficient C2 position of the pyridine ring and displacing one of the bromide substituents.[1][2] The bromine atom at the C2 position is more susceptible to nucleophilic attack than the one at the C5 position due to the electron-withdrawing effect of the ring nitrogen atom, which is more pronounced at the ortho (C2) and para (C4) positions.

While uncatalyzed SNAr reactions on halopyridines can occur, particularly with microwave assistance, the use of a catalyst is often beneficial for achieving high yields and reasonable reaction times, especially with less reactive aryl halides.[3] Both copper-catalyzed (Ullmann condensation) and palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions are viable options for the formation of the C-N bond between an aryl halide and a secondary amine.[3][4] For this synthesis, a Buchwald-Hartwig amination is proposed, as it is a highly versatile and efficient method for the N-arylation of a wide range of amines, including piperidine derivatives.[5]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dibromopyridine | 236.89 | 1.0 eq | |

| Ethyl piperidine-3-carboxylate | 157.21 | 1.1 eq | |

| Palladium(II) acetate (Pd(OAc)2) | 224.50 | 0.02 eq | |

| Xantphos | 578.68 | 0.04 eq | |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 eq | |

| Toluene | - | - |

Procedure:

-

To a dry, oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed toluene to the flask.

-

To this mixture, add 2,5-dibromopyridine (1.0 eq) and ethyl piperidine-3-carboxylate (1.1 eq).

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium precursor like Pd(OAc)2 and a bulky, electron-rich phosphine ligand such as Xantphos is a well-established and highly effective catalyst system for Buchwald-Hartwig amination reactions. The ligand facilitates the reductive elimination step, which is crucial for the catalytic cycle.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperidine nitrogen, making it a more potent nucleophile, and to facilitate the regeneration of the active palladium catalyst.

-

Solvent: Toluene is a common solvent for these reactions as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures. It is crucial to use an anhydrous and degassed solvent to prevent the deactivation of the catalyst.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent its oxidation and deactivation.

Caption: Buchwald-Hartwig amination reaction scheme.

Part 2: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is generally preferred for this type of substrate to avoid potential side reactions with the pyridine ring. A common method involves the use of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an organic solvent to ensure the solubility of the ester.[6][7]

Experimental Protocol: Ester Hydrolysis

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate | 329.21 | 1.0 eq | |

| Sodium Hydroxide (NaOH) | 40.00 | 2.0-3.0 eq | |

| Methanol/Water | - | - | |

| Hydrochloric Acid (HCl) | - | - |

Procedure:

-

Dissolve the ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 or 2:1 ratio).

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

-

Heat the mixture to reflux (around 60-80 °C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 4-5 with a dilute solution of hydrochloric acid (e.g., 1 M HCl). The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Base: Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis of the ester. An excess is used to ensure the reaction goes to completion.

-

Solvent System: The mixture of methanol and water is used to ensure the solubility of both the ester starting material and the hydroxide ions.

-

Acidification: The final product is a carboxylic acid, which is soluble in its carboxylate salt form in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid product. Careful control of the pH is important to ensure complete precipitation without causing degradation of the product.

Caption: Ester hydrolysis reaction scheme.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The key to this synthesis is a well-orchestrated Buchwald-Hartwig amination reaction to form the crucial C-N bond, followed by a standard ester hydrolysis. The provided protocols, along with the rationale for the choice of reagents and conditions, should serve as a valuable guide for researchers in the field of medicinal chemistry and drug development.

References

-

Reaction of 2-Bromopyridine with Thiophenol. ResearchGate. Available at: [Link]

-

SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. Available at: [Link]

-

Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. National Institutes of Health. Available at: [Link]

-

(PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]

-

9.4: Reaction of RX with NH3 and amines. Chemistry LibreTexts. Available at: [Link]

-

(a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Pearson. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available at: [Link]

-

The synthesis and bacytracin-catalysed hydrolysis of aryl esters of N-acylamino acids. National Institutes of Health. Available at: [Link]

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.

-

Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. Available at: [Link]

-

Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry. Available at: [Link]

-

MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. dspace.mit.edu. Available at: [Link]

- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. National Institutes of Health. Available at: [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]

-

Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Strathclyde. Available at: [Link]

-

Ethyl 5-bromopyridine-3-carboxylate. PubChem. Available at: [Link]

-

Rates of base-catalysed hydrolysis of substituted aryl benzoates. Royal Society of Chemistry. Available at: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

- WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.

-

Palladium-catalyzed interannular C–H amination of biaryl amines. Royal Society of Chemistry. Available at: [Link]

-

Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. MDPI. Available at: [Link]

-

Biphenyl]-3-Yl)methoxy]phenyl}methyl)piperidine-2-Carboxylic Acid. PubChem. Available at: [Link]

-

Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. National Institutes of Health. Available at: [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]

-

Records of Natural Products-SI. ACG Publications. Available at: [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 7. Rates of base-catalysed hydrolysis of substituted aryl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid CAS number 954267-45-9

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic Acid (CAS 954267-45-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and potential applications in drug discovery. While specific experimental data for this compound is not extensively documented in public literature, this document extrapolates from established chemical principles and data on analogous structures to offer a scientifically grounded perspective. The molecule's key features—a piperidine-3-carboxylic acid moiety N-arylated with a 5-bromopyridine ring—present a versatile scaffold for the development of novel therapeutic agents. The bromine atom serves as a crucial functional handle for further synthetic elaboration, enabling access to a wide chemical space for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Scaffold

The convergence of a piperidine ring and a pyridine ring within a single molecule creates a scaffold with immense potential in drug design. Piperidine and its derivatives are among the most prevalent heterocyclic motifs in pharmaceuticals, valued for their ability to confer favorable physicochemical properties, modulate biological activity, and improve pharmacokinetic profiles.[1][2] The pyridine ring is another ubiquitous feature in biologically active compounds, participating in key interactions with biological targets.[3]

The subject of this guide, this compound, strategically combines these two privileged scaffolds. The linkage through a nitrogen atom at the 2-position of the pyridine ring and the presence of a carboxylic acid at the 3-position of the piperidine ring create a defined three-dimensional structure. Crucially, the bromine atom at the 5-position of the pyridine ring acts as a versatile synthetic handle, allowing for the introduction of diverse substituents through cross-coupling reactions.[3][4] This makes the compound a valuable starting point for library synthesis and lead optimization campaigns.

Physicochemical Properties

While detailed experimental data is scarce, the fundamental properties of the molecule can be reliably predicted.

| Property | Value | Source |

| CAS Number | 954267-45-9 | Internal DB |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ | Internal DB |

| Molecular Weight | 285.14 g/mol | Internal DB |

| Predicted XlogP | ~1.5 - 2.5 | ChemDraw |

| Predicted pKa (Acid) | ~4.0 - 5.0 (Carboxylic Acid) | ChemDraw |

| Predicted pKa (Base) | ~5.0 - 6.0 (Piperidine Nitrogen) | ChemDraw |

Proposed Synthesis and Mechanistic Rationale

The most logical and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent reactivity of 2-halopyridines.[5][6]

Overall Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available precursors: nicotinic acid and 2,5-dibromopyridine.

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of Piperidine-3-carboxylic Acid (Nipecotic Acid)

The precursor, piperidine-3-carboxylic acid, is readily synthesized via the hydrogenation of nicotinic acid (pyridine-3-carboxylic acid).

-

Protocol Rationale: Catalytic hydrogenation is a robust and well-established method for the reduction of pyridine rings to piperidines.[7] Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation. Acetic acid is often used as the solvent as it protonates the pyridine nitrogen, enhancing its susceptibility to reduction.

-

Detailed Protocol:

-

To a solution of nicotinic acid (1.0 eq) in glacial acetic acid, add 10% Palladium on carbon (5-10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi).

-

Heat the mixture to 50-70 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield piperidine-3-carboxylic acid, which can be used in the next step with or without further purification.

-

Step 2: N-Arylation via SNAr Reaction

The core of the synthesis is the coupling of piperidine-3-carboxylic acid with 2,5-dibromopyridine.

-

Causality Behind Experimental Choices:

-

Substrate: 2,5-Dibromopyridine is the ideal electrophile. The bromine atom at the 2-position is significantly more labile towards nucleophilic attack than the one at the 5-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the attack at the C2 position.[8][9]

-

Nucleophile: Piperidine-3-carboxylic acid acts as the nucleophile. The secondary amine of the piperidine ring is a potent nucleophile for this transformation.

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is required. Its primary role is to deprotonate the carboxylic acid and to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

-

Solvent and Temperature: High-boiling polar aprotic solvents like DMF or DMSO are preferred as they can dissolve the reactants and effectively solvate the transition state. Elevated temperatures (80-120 °C) are typically necessary to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the formation of the intermediate.[10]

-

-

Detailed Protocol:

-

In a round-bottom flask, dissolve piperidine-3-carboxylic acid (1.0 eq) and 2,5-dibromopyridine (1.1 eq) in DMF.

-

Add potassium carbonate (2.5 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by LC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Applications in Drug Discovery

The structural features of this compound make it a highly attractive scaffold for targeting a range of biological systems. The bromine atom is a key feature, providing a vector for diversification.

A Gateway to Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase domain. The 5-bromopyridine moiety is a common starting point for the synthesis of such inhibitors.[4][11]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Bromopyridinyl-Piperidine Compounds

Introduction: The Bromopyridinyl-Piperidine Scaffold as a Privileged Motif in Drug Discovery

The confluence of a pyridine ring and a piperidine ring creates a structural motif that is exceptionally prevalent in modern pharmacopoeia. This "privileged scaffold" offers a unique combination of properties: the piperidine ring provides a saturated, three-dimensional structure that can improve metabolic stability and aqueous solubility, while the aromatic pyridine ring offers opportunities for critical hydrogen bonding and π-stacking interactions with biological targets.[1] The introduction of a bromine atom onto the pyridine ring further refines the scaffold's properties by modulating its lipophilicity and electronic character, often enhancing binding affinity and selectivity.

This technical guide provides an in-depth exploration of the most promising biological target classes for compounds featuring the bromopyridinyl-piperidine core. We will delve into the mechanistic rationale for target engagement, present detailed experimental workflows for target identification and validation, and provide field-proven protocols to empower researchers in their drug discovery efforts.

Chapter 1: Targeting the Kinome: Bromopyridinyl-Piperidine Compounds as Protein Kinase Inhibitors

Protein kinases, which regulate a vast array of cellular processes, represent one of the most successfully drugged enzyme families.[2] The unique architecture of the ATP-binding pocket, particularly the "hinge" region, is a prime target for small molecule inhibitors.

Expert Rationale: Why Kinases are a Prime Target

The bromopyridinyl-piperidine scaffold is exceptionally well-suited for kinase inhibition. The nitrogen atom on the pyridine ring acts as a potent hydrogen bond acceptor, perfectly positioned to mimic the adenine portion of ATP and form critical interactions with the kinase hinge region. This interaction is a cornerstone of many successful kinase inhibitors. The piperidine moiety can be functionalized to extend into solvent-exposed regions or hydrophobic pockets, thereby fine-tuning selectivity and potency. The bromine substituent can further enhance binding by forming halogen bonds or by occupying hydrophobic pockets, contributing to higher affinity.

A key example is the Pim-1 kinase , a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it a significant target in oncology.[3][4] Pim-1 is regulated by the JAK/STAT signaling pathway and its inhibition is a promising therapeutic strategy.[5] Compounds with pyridinyl motifs have shown potent Pim-1 inhibitory activity, underscoring the potential of the bromopyridinyl-piperidine scaffold in this area.[6]

Illustrative Inhibition Data for Pyridine-Based Kinase Inhibitors

The following table summarizes inhibitory activities of compounds featuring pyridine or related motifs against relevant kinases, demonstrating the scaffold's potential.

| Compound Class | Target Kinase | Activity Metric | Value | Reference |

| Imidazo[4,5-b]pyridine | Aurora-A | Kd | 7.5 nM | [5] |

| Imidazo[4,5-b]pyridine | FLT3 | Kd | 6.2 nM | [5] |

| Thiazolidine-2,4-dione | Pim-1 | IC50 | 13 nM | [7] |

| Pyridothienopyrimidinone | Pim-1 | IC50 | 1.18 µM | [6] |

Experimental Workflow: Screening for Kinase Inhibition

A robust workflow is essential to identify and characterize kinase inhibitors. The following diagram illustrates a typical high-throughput screening (HTS) and validation cascade.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to quantify kinase activity by measuring ADP production. It is a gold-standard method for HTS and IC50 determination.[8][9]

Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, ADP-Glo™ Reagent is added to stop the reaction and deplete unused ATP. Finally, Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then measured via a luciferase reaction. The light output is directly proportional to kinase activity.[1][9]

Materials:

-

Kinase of interest (e.g., recombinant Pim-1)

-

Kinase-specific substrate

-

ATP

-

Bromopyridinyl-piperidine test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of the bromopyridinyl-piperidine compounds in DMSO. A typical starting concentration is 100 µM.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the diluted test compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add 2 µL of a 2.5X kinase/substrate mixture (prepared in kinase reaction buffer).

-

Initiate the kinase reaction by adding 2 µL of 2.5X ATP solution. The final reaction volume is 5 µL.

-

Causality: Initiating the reaction with ATP ensures that the inhibitor has time to pre-incubate with the enzyme, which is critical for identifying time-dependent or slow-binding inhibitors.

-

-

Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[6]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

-

ADP to ATP Conversion and Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.[8]

-

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the "no enzyme" background from all readings.

-

Normalize the data to the "no inhibitor" control (representing 100% activity).

-

Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Chapter 2: Targeting GPCRs: Modulators of Dopaminergic and Serotonergic Systems

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant percentage of approved drugs.[10] Their roles in neurotransmission make them key targets for central nervous system (CNS) disorders.

Expert Rationale: Why GPCRs are a Prime Target

The bromopyridinyl-piperidine scaffold contains key pharmacophoric features for GPCR engagement. The basic nitrogen atom in the piperidine ring is typically protonated at physiological pH and can form a crucial ionic bond with a conserved acidic residue (e.g., an aspartate in transmembrane domain 3) found in most aminergic GPCRs.[11] This interaction is a primary anchor point for many GPCR ligands. The bromopyridinyl moiety can then orient into hydrophobic pockets within the receptor, with the pyridine nitrogen potentially forming additional hydrogen bonds to fine-tune affinity and selectivity.

This makes the scaffold particularly suitable for targeting dopamine receptors (e.g., D2, D4) and serotonin receptors, which are implicated in psychosis, depression, and Parkinson's disease.[9][12] Indeed, numerous piperidine-containing molecules have been developed as potent dopamine receptor antagonists.[11]

Illustrative Affinity Data for Piperidine-Based GPCR Ligands

| Compound Class | Target Receptor | Activity Metric | Value | Reference |

| Piperidine Analog | Dopamine D2 | Ki | 447 nM | [9] |

| 4-Benzyloxypiperidine | Dopamine D4 | Ki | < 100 nM | [12] |

| Quinolinone-Piperidine | Dopamine D4 | Ki | 1.1 nM | [11] |

Experimental Workflow: GPCR Ligand Characterization

Identifying and characterizing new GPCR ligands involves a multi-step process to determine affinity, functional activity, and selectivity.

Detailed Protocol: GPCR Radioligand Competition Binding Assay

This protocol is the gold standard for determining the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand from the receptor.[11][13]

Principle: Cell membranes expressing the target GPCR are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured. A potent test compound will displace the radioligand at low concentrations.[14]

Materials:

-

Cell membranes expressing the target GPCR (e.g., human D2 receptor)

-

Known radioligand (e.g., [³H]-Spiperone)

-

Bromopyridinyl-piperidine test compounds

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding)

-

Scintillation cocktail

-

96-well filter plates and vacuum manifold

-

Scintillation counter

Step-by-Step Methodology:

-

Compound and Reagent Preparation:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Dilute the radioligand in assay buffer to a final concentration near its Kd value.

-

Dilute the cell membranes in assay buffer to a concentration that ensures radioligand depletion is less than 10%.[11]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL assay buffer, 50 µL radioligand, and 150 µL membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol), 50 µL radioligand, and 150 µL membrane suspension. Causality: This step is crucial to quantify and subtract the portion of radioligand that binds to non-receptor components, ensuring the final signal reflects specific binding only.

-

Competition: Add 50 µL of each test compound dilution, 50 µL radioligand, and 150 µL membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[15]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[15] Causality: Rapid, cold washing minimizes the dissociation of the radioligand from the receptor during the wash steps.

-

Radioactivity Counting:

-

Dry the filter mat.

-

Add scintillation cocktail to each well.

-

Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chapter 3: Targeting Cholinesterases for Cognitive Enhancement

Acetylcholinesterase (AChE) is a critical enzyme that terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine.[16] Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[17]

Expert Rationale: Why Acetylcholinesterase is a Prime Target

The structure of AChE features a deep, narrow gorge containing the catalytic active site (CAS) and a peripheral anionic site (PAS) at its entrance. Many effective AChE inhibitors are designed to interact with both sites. The positively charged piperidine ring of a bromopyridinyl-piperidine compound can mimic the quaternary ammonium group of acetylcholine, allowing it to bind favorably to the anionic subsite within the CAS. The bromopyridinyl moiety can then form π-π stacking interactions with aromatic residues at the PAS, creating a dual-binding mode that significantly enhances inhibitory potency and selectivity. Donepezil, a leading Alzheimer's drug, is a benzylpiperidine derivative that exemplifies this successful strategy.[18]

Illustrative Inhibition Data for Piperidine-Based AChE Inhibitors

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

| Benzylpiperidine Analog (Donepezil) | Acetylcholinesterase (AChE) | IC50 | 5.7 nM | [10] |

| Benzylpiperidine Analog | Acetylcholinesterase (AChE) | IC50 | 0.56 nM | [8] |

| Piperidinone Derivative | Acetylcholinesterase (AChE) | IC50 | 12.55 µM | [19] |

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the most widely used colorimetric method for measuring AChE activity and its inhibition.[20]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.[16]

Materials:

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATChI), the substrate

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Bromopyridinyl-piperidine test compounds

-

96-well clear microplate

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare solutions of AChE, ATChI, and DTNB in the phosphate buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add 25 µL of the test compound dilution (or buffer for controls).

-

Add 50 µL of DTNB solution.

-

Add 25 µL of AChE solution. Include a "blank" control with buffer instead of enzyme.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes. Causality: A kinetic reading is superior to a single endpoint measurement as it provides the reaction rate (V), which is a more accurate measure of enzyme activity and less prone to timing errors.

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100 .

-

Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the curve to determine the IC50 value.

-

Chapter 4: Advanced Strategies for Target Deconvolution

While knowledge of a scaffold's properties can guide hypothesis-driven screening, unbiased approaches are invaluable for discovering novel targets or confirming on-target engagement in a complex biological system. Chemical proteomics is a powerful tool for this purpose.

Experimental Workflow: Affinity-Based Chemical Proteomics

This workflow uses a modified version of the drug molecule to "fish" for its binding partners in a cell lysate.

Principle: A bromopyridinyl-piperidine compound is synthesized with a linker attached to a biotin tag (the "probe"). This probe is incubated with a cell lysate. Proteins that bind to the compound are captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are identified and quantified by mass spectrometry. A parallel experiment including an excess of the free, untagged compound is used as a control; true binding partners will show significantly reduced binding to the beads in this control condition. This powerful technique can confirm expected targets and reveal novel "off-targets" in an unbiased manner.[17]

Conclusion and Future Directions

The bromopyridinyl-piperidine scaffold is a highly versatile and promising motif for modern drug discovery. Based on robust structure-activity relationship data from closely related chemical series, its primary potential lies in the modulation of protein kinases (such as Pim-1), G-protein coupled receptors (particularly dopamine and serotonin subtypes), and enzymes like acetylcholinesterase. The systematic application of the detailed experimental protocols and workflows outlined in this guide will enable researchers to efficiently identify, validate, and optimize novel therapeutics derived from this privileged scaffold. Future efforts should focus on leveraging advanced techniques like chemical proteomics to uncover novel target space and employing structure-based drug design to enhance the potency and selectivity of the next generation of bromopyridinyl-piperidine drug candidates.

References

-

Abdel-Maksoud, M. S., et al. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. RSC Advances, 10(43), 25683–25695. Available from: [Link]

-

Svensson, K., et al. (2003). OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. Journal of Pharmacology and Experimental Therapeutics, 304(1), 413-423. Available from: [Link]

-

ResearchGate. (n.d.). (A) In vitro chemical proteomics workflow based on affinity... [Image]. Retrieved from [Link]

-

Sathisha, K. R., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068. Available from: [Link]

-

Wang, J., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncotarget, 9(42), 26925–26941. Available from: [Link]

-

Alves, M., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Journal of Alzheimer's Disease, 76(4), 1439-1450. Available from: [Link]

-

Li, M., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Frontiers in Immunology, 15, 1368612. Available from: [Link]

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–262. Available from: [Link]

-

Karaduman, R., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products, 13(3), 253-261. Available from: [Link]

-

Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(17), 7495–7513. Available from: [Link]

-

Holder, S., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry, 52(1), 19–30. Available from: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660. Available from: [Link]

-

Wikipedia. (n.d.). PIM1. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Zhang, T., et al. (2024). An Automated High-throughput Affinity Capture-Mass Spectrometry Platform with Data-Independent Acquisition. bioRxiv. Available from: [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative proteomics. Retrieved from [Link]

-

Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100701. Available from: [Link]

-

ResearchGate. (n.d.). The role of Pim-1 kinases in inflammatory signaling pathways. Retrieved from [Link]

-

Tolentino, K. T., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available from: [Link]

-

Semantic Scholar. (n.d.). E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. Retrieved from [Link]

-

Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. Available from: [Link]

-

Barrett, T. D., et al. (2011). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 2(12), 923–928. Available from: [Link]

-

DrugDesign.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Furet, P., et al. (2007). Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability. Bioorganic & Medicinal Chemistry Letters, 17(20), 5581–5585. Available from: [Link]

-

Foroumadi, A., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 16(1), 135–142. Available from: [Link]

-

Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. Available from: [Link]

Sources

- 1. promega.com [promega.com]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM1 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. ADP-Glo™ Kinase Assay [promega.com]

- 9. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. multispaninc.com [multispaninc.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 17. japsonline.com [japsonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Affinity Enrichment for Mass Spectrometric Interactomics [thermofisher.com]

1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid: Physicochemical Properties and Structural Analysis

For inquiries and further scientific collaboration, please contact our senior application scientists.

Introduction

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, a heterocyclic compound of significant interest in contemporary chemical research and drug discovery. The unique structural amalgamation of a bromopyridine moiety and a piperidine carboxylic acid scaffold imparts this molecule with a distinct chemical profile, rendering it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This document, intended for researchers, scientists, and professionals in drug development, delineates the molecular formula and molecular weight of the title compound, supported by a detailed structural analysis.

Molecular Structure and Composition

The systematic name, this compound, explicitly defines the molecular architecture of the compound. It is constituted by a piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. A carboxylic acid group is substituted at the third position of this piperidine ring. The nitrogen atom of the piperidine ring is, in turn, bonded to the second position of a pyridine ring. This pyridine ring is substituted with a bromine atom at its fifth position.

The chemical structure of this compound is depicted below:

Figure 1: 2D chemical structure of this compound.

Physicochemical Data Summary

A precise determination of the molecular formula and weight is foundational for all subsequent experimental and theoretical investigations. These parameters are crucial for stoichiometric calculations in chemical synthesis, quantitative analysis, and the interpretation of various spectroscopic data.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ |

| Molecular Weight | 285.14 g/mol |

Derivation of the Molecular Formula

The molecular formula is derived by systematically counting the number of atoms of each element present in the molecule's structure:

-

Carbon (C): The piperidine ring contributes six carbon atoms, and the pyridine ring contributes five, resulting in a total of eleven carbon atoms.

-

Hydrogen (H): The piperidine ring, with its substitutions, contains ten hydrogen atoms. The bromopyridine moiety has three hydrogen atoms. This gives a total of thirteen hydrogen atoms.

-

Bromine (Br): There is a single bromine atom substituted on the pyridine ring.

-

Nitrogen (N): One nitrogen atom is present in the piperidine ring, and another in the pyridine ring, making a total of two nitrogen atoms.

-

Oxygen (O): The carboxylic acid group contains two oxygen atoms.

This elemental composition leads to the molecular formula C₁₁H₁₃BrN₂O₂ .

Calculation of the Molecular Weight

The molecular weight is calculated by summing the atomic weights of all the constituent atoms in the molecular formula. Using the standard atomic weights, the calculation is as follows:

(11 × Atomic Weight of Carbon) + (13 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Bromine) + (2 × Atomic Weight of Nitrogen) + (2 × Atomic Weight of Oxygen)

(11 × 12.011) + (13 × 1.008) + (1 × 79.904) + (2 × 14.007) + (2 × 15.999) = 285.14 g/mol

Experimental Protocols for Characterization

To empirically verify the molecular formula and weight, a combination of mass spectrometry and elemental analysis is recommended.

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact mass of the molecule and confirm its elemental composition.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

The experimentally measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) should be compared with the theoretically calculated exact mass for C₁₁H₁₃BrN₂O₂.

-

An In-Depth Technical Guide to the Discovery and History of Substituted Piperidine Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, primarily due to its role as a rigid analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS).[1][2] This guide provides a comprehensive exploration of the discovery and historical development of substituted piperidine carboxylic acids. It traces the journey from the identification of natural products like nipecotic acid and guvacine to the rational design of highly potent and selective synthetic derivatives such as Tiagabine. We will delve into the evolution of synthetic strategies, the critical structure-activity relationships (SAR) that guided development, and the mechanistic principles behind their therapeutic applications, particularly as GABA reuptake inhibitors. This document serves as a technical resource, offering field-proven insights into the experimental choices and methodologies that have shaped this vital class of neuroactive compounds.

Introduction: The GABA Hypothesis and the Rise of a Privileged Scaffold

The story of substituted piperidine carboxylic acids is intrinsically linked to our understanding of neurotransmission. In 1950, GABA was discovered in the brain, and by 1967, it was firmly established as a major inhibitory neurotransmitter.[3] Disruptions in the delicate balance of GABAergic signaling were subsequently implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and chronic pain.[2] This "GABA hypothesis" catalyzed a search for agents that could modulate the GABA system.

One key regulatory mechanism of GABAergic tone is its removal from the synaptic cleft by GABA transporters (GATs).[2] Inhibiting these transporters emerged as a compelling therapeutic strategy: by blocking reuptake, the extracellular concentration of GABA increases, thereby enhancing inhibitory signaling.[1][2]

Early research identified that conformationally restricted analogues of GABA could interact potently with its receptors and transporters. The piperidine ring, with its carboxylic acid substituent, proved to be an ideal scaffold—a "privileged structure"—mimicking the bioactive conformation of GABA. This realization set the stage for a multi-decade journey of discovery and chemical innovation.

Foundational Discoveries: Natural Products as Pharmacological Probes

The initial breakthroughs came not from synthetic chemistry labs but from the study of natural products.

-

Nipecotic Acid (Piperidine-3-carboxylic acid): Isolated from the betel nut palm (Areca catechu), nipecotic acid was identified as a potent inhibitor of GABA uptake. Its discovery provided the first crucial chemical tool to probe the function of GABA transporters. However, its therapeutic potential was limited by poor permeability across the blood-brain barrier (BBB).

-

Guvacine (1,2,5,6-Tetrahydropyridine-3-carboxylic acid): Also found in the betel nut, guvacine is an unsaturated analogue of nipecotic acid. It too demonstrated GABA uptake inhibitory activity and served as another foundational template for synthetic chemists.

These natural products were instrumental, not as drugs themselves, but as templates for rational drug design. They confirmed that the piperidine carboxylic acid core was the key pharmacophore for GAT inhibition. The challenge was clear: modify this core to improve potency, selectivity, and, most critically, CNS penetration.[4]

The Synthetic Evolution: From Simple Analogues to Potent Drugs

The central problem for medicinal chemists was to transform the polar, BBB-impermeable nipecotic acid into a lipophilic molecule that could reach its target in the brain while retaining affinity for the GABA transporter. This led to a systematic exploration of substitutions on the piperidine nitrogen.

Early Strategies: N-Alkylation and Simple Lipophilic Chains

Initial synthetic efforts focused on attaching simple alkyl or aryl groups to the nitrogen of the nipecotic acid scaffold. While these modifications slightly improved lipophilicity, they often resulted in a significant loss of potency. Studies on N-methyl derivatives of nipecotic acid and guvacine showed they were effective inhibitors, but none were as potent as the parent compound, nipecotic acid.[5] This suggested that a simple increase in size was not the optimal strategy and that the nature and conformation of the N-substituent were critical for high-affinity binding.

The Breakthrough: The Diarylbutenyl Moiety and the Birth of Tiagabine

A major breakthrough came from the Novo Nordisk laboratories in Denmark.[6] Researchers hypothesized that a large, lipophilic anchor could be attached to the nipecotic acid nitrogen via a flexible linker, allowing the lipophilic group to interact with hydrophobic regions of the transporter while the core piperidine carboxylic acid moiety docked into the GABA binding site.

This line of reasoning led to the synthesis of a series of N-substituted nipecotic acid derivatives featuring a 4,4-diaryl-3-butenyl side chain. This chemical choice was causal and deliberate:

-

Lipophilicity: The two aryl rings dramatically increased the molecule's lipophilicity, facilitating passage across the blood-brain barrier.

-

Conformational Flexibility: The butenyl linker provided sufficient rotational freedom for the molecule to adopt an optimal binding conformation within the transporter protein.

-

Electronic Interactions: The aromatic rings offered potential for π-π stacking or other hydrophobic interactions within the GAT protein.

This effort culminated in the discovery of Tiagabine ( (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid).[6] Discovered in 1988 and approved for epilepsy in the U.S. in 1997, Tiagabine represented the pinnacle of this rational design approach.[6] It is a potent and selective inhibitor of the GABA transporter GAT-1.[7]

Mechanism of Action: Blocking the GABA Transporter

Substituted piperidine carboxylic acids like Tiagabine exert their therapeutic effect by inhibiting GABA transporters (GATs), specifically GAT-1.[8] GATs are membrane proteins located on presynaptic neurons and surrounding glial cells. Their function is to clear GABA from the synaptic cleft, thus terminating its inhibitory signal.

By binding to GAT-1, these inhibitors lock the transporter in a conformation that prevents it from binding and translocating GABA.[8] This competitive inhibition leads to an increased concentration and prolonged residence time of GABA in the synapse, enhancing GABAergic neurotransmission and producing an overall inhibitory effect on the CNS.[2] This mechanism is particularly effective in controlling the hyperexcitability associated with conditions like epilepsy.[8]

// Nodes Presynaptic [label="Presynaptic Neuron", fillcolor="#F1F3F4", fontcolor="#202124"]; GABA_Vesicle [label="GABA Vesicles", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SynapticCleft [label="Synaptic Cleft", shape=plaintext, fontcolor="#202124"]; GAT1 [label="GABA Transporter (GAT-1)", fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; Inhibitor [label="Piperidine Carboxylic Acid\n(e.g., Tiagabine)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Postsynaptic [label="Postsynaptic Neuron", fillcolor="#F1F3F4", fontcolor="#202124"]; GABA_Receptor [label="GABA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];

// Edges Presynaptic -> GABA_Vesicle [style=invis]; GABA_Vesicle -> SynapticCleft [label="GABA Release"]; SynapticCleft -> GAT1 [label="GABA Reuptake", style=dashed, color="#5F6368"]; Inhibitor -> GAT1 [label="BLOCKS", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; SynapticCleft -> GABA_Receptor [label="GABA Binding"]; GABA_Receptor -> Postsynaptic [label="Inhibitory Signal", style=bold];

// Positioning {rank=same; Presynaptic; Postsynaptic;} GABA_Vesicle -> GAT1 [style=invis]; } END_DOT Caption: Inhibition of GAT-1 increases synaptic GABA concentration.

Structure-Activity Relationship (SAR) Insights

The development of Tiagabine and other analogues has generated a wealth of SAR data. These data provide a clear blueprint for designing potent GAT-1 inhibitors.

| Compound/Scaffold | R-Group on Piperidine-N | Key Structural Feature | GAT-1 Inhibition (IC₅₀/Kᵢ) | Key Insight |

| (R)-Nipecotic Acid | -H | Unsubstituted piperidine ring | ~10 µM | Baseline activity; core pharmacophore is weakly potent but BBB non-permeant. |

| N-Methylnipecotic Acid | -CH₃ | Simple alkyl substitution | > 20 µM[5] | Small alkyl groups decrease potency, indicating a need for more specific interactions. |

| Tiagabine | 4,4-bis(3-methyl-2-thienyl)-3-butenyl | Large, lipophilic diarylbutenyl group | 67 nM (Kᵢ)[9] | A large, lipophilic anchor attached via a flexible linker is optimal for potency and BBB penetration. |

| Guvacine | -H | Unsaturated piperidine ring | ~50 µM | Ring unsaturation is tolerated but does not significantly improve potency over nipecotic acid. |

| Diaryloxime Derivatives | Diaryloxime linked to piperidine | Bioisosteric replacement of vinyl group | 14 nM (Kᵢ)[9] | Insertion of an ether oxygen enhances potency, suggesting interaction with an electronegative region of the transporter. |

Causality Behind SAR Observations:

-

The (R)-Stereochemistry: The carboxylic acid at the 3-position must be in the (R)-configuration for optimal interaction with the GAT-1 binding site. The (S)-enantiomer is significantly less active.

-

The Lipophilic Anchor: The breakthrough was realizing that a large, non-polar substituent was necessary not just for BBB penetration but for high-affinity binding. The diaryl groups of Tiagabine are thought to access a hydrophobic pocket within the transporter, distinct from the GABA binding site, creating a highly potent, mixed-type inhibition profile.[8]

-

The Carboxylic Acid is Essential: The negatively charged carboxylate group is critical. It is believed to mimic the carboxylate of GABA and interact with positively charged residues or sodium ions within the transporter's binding pocket.[10]

Representative Experimental Protocol: Synthesis of an N-Substituted Nipecotic Acid Derivative

This protocol describes a general, self-validating procedure for the N-alkylation of ethyl nipecotate, a key step in the synthesis of many GAT inhibitors. The subsequent hydrolysis yields the final carboxylic acid.

Objective: To synthesize N-cinnamyl nipecotic acid.

Materials & Reagents:

-

Ethyl nipecotate

-

Cinnamyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O), deionized

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

N-Alkylation Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl nipecotate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (20 mL/mmol of nipecotate).

-

Stir the suspension at room temperature for 10 minutes.

-

Add cinnamyl bromide (1.1 eq) to the suspension. Causality: K₂CO₃ acts as a base to deprotonate the secondary amine of nipecotate, forming the nucleophilic species. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase until the starting ethyl nipecotate spot is consumed. Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to the more non-polar product.

-

-

Work-up and Isolation of the Ester Intermediate:

-

Cool the reaction mixture to room temperature.

-

Filter the solid K₂CO₃ and potassium bromide byproduct and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL). Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl N-cinnamyl nipecotate. This intermediate can be purified by flash column chromatography if necessary.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the crude ester intermediate in a 1:1 mixture of ethanol and water (10 mL/mmol).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at 50°C for 4 hours. Causality: NaOH mediates the saponification of the ethyl ester to the sodium carboxylate salt.

-

Monitor the reaction by TLC until the ester starting material is fully consumed.

-

-

Final Product Isolation:

-

Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to pH ~5-6 with 1M HCl. A white precipitate of the product should form. Self-Validation: The formation of a precipitate upon acidification confirms the successful creation of the less water-soluble zwitterionic carboxylic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final N-cinnamyl nipecotic acid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Therapeutic Applications and Future Outlook

The primary therapeutic application for substituted piperidine carboxylic acids has been in the treatment of epilepsy.[2][8] Tiagabine is approved as an adjunctive therapy for partial seizures.[6]

Beyond epilepsy, the role of these compounds in other CNS disorders has been explored, including:

-

Anxiety Disorders: Given the role of GABA in anxiety, GAT inhibitors like Tiagabine have been investigated for generalized anxiety disorder.[1][11]

-

Chronic Pain: Enhancing inhibitory signaling in the spinal cord and brain is a potential mechanism for pain relief.

-

Substance Use Disorders: Tiagabine has shown some efficacy in modifying cocaine-using behavior and reducing opiate withdrawal symptoms.[1]

The future of this field lies in developing inhibitors with greater selectivity for the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). Designing subtype-selective inhibitors could lead to therapies with improved efficacy and fewer side effects, further expanding the therapeutic utility of this remarkable and historically significant chemical scaffold.

References

-

GABA reuptake inhibitors – Knowledge and References. Taylor & Francis. [Link]

-

Structural basis of GABA reuptake inhibition. Nature. [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]

-

GABA reuptake inhibitor - Wikipedia. Wikipedia. [Link]

-

Tiagabine - Wikipedia. Wikipedia. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Preprints.org. [Link]

-

Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

-

An historical perspective on GABAergic drugs. PubMed. [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed. [Link]

-

Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. PubMed. [Link]

-

The mechanism of action of tiagabine. ResearchGate. [Link]

-

Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed. [Link]

-

Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal. [Link]

-

The selective GABA reuptake inhibitor tiagabine for the treatment of generalized anxiety disorder: results of a placebo-controlled study. PubMed. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiagabine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The selective GABA reuptake inhibitor tiagabine for the treatment of generalized anxiety disorder: results of a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid solubility data

An In-depth Technical Guide to the Solubility Assessment of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the intrinsic aqueous solubility of a new chemical entity (NCE) is a paramount physicochemical property that dictates its potential trajectory from a laboratory curiosity to a life-saving therapeutic.[1][2][3] Poorly soluble compounds are a significant source of attrition in the drug development pipeline, often leading to challenges in formulation, unpredictable bioavailability, and ultimately, clinical failure.[4] It is with this understanding that we present this in-depth technical guide focusing on this compound. While specific solubility data for this compound is not extensively published, this guide will serve as a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this and other novel compounds. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols for its determination, and discuss the critical factors that can modulate this essential property.

Compound Profile: this compound

Molecular Structure:

-

Formula: C₁₁H₁₃BrN₂O₂

-

Key Structural Features:

-

Bromopyridine Moiety: The presence of a bromine atom on the pyridine ring enhances reactivity, making it a valuable building block in organic synthesis for creating biologically active molecules.[5]

-

Piperidine Ring: A saturated heterocyclic amine that is a common scaffold in medicinal chemistry.

-

Carboxylic Acid Group: An acidic functional group that can participate in hydrogen bonding and salt formation, significantly influencing solubility.

-

Predicted Physicochemical Properties:

Based on its structure, this compound is anticipated to be a weakly acidic compound with the potential for pH-dependent solubility. The presence of both a basic nitrogen in the piperidine ring and an acidic carboxylic acid group suggests zwitterionic character under certain pH conditions. The bromopyridine component contributes to the molecule's lipophilicity.

Methodologies for Solubility Determination: A Dichotomy of Purpose

The experimental determination of a compound's solubility can be broadly categorized into two approaches: kinetic and thermodynamic solubility assays.[6] The choice between these methods is dictated by the stage of drug discovery and the specific questions being addressed.

-

Kinetic Solubility: This high-throughput method is employed in the early stages of drug discovery for screening large numbers of compounds.[7] It measures the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[7] While rapid and requiring minimal compound, kinetic solubility values can sometimes overestimate the true solubility as they do not represent a state of thermodynamic equilibrium.[8]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this method determines the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[9][10] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for lead optimization and pre-formulation studies.[6] Although more time- and resource-intensive, it provides the most accurate and reliable solubility data.[8]

Experimental Protocols for Solubility Assessment

The following protocols are presented as robust starting points for the determination of the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to achieve a state of equilibrium between the dissolved and solid forms of the compound, providing a true measure of its solubility.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Other buffers as required (e.g., citrate buffer for acidic pH, glycine-HCl for very low pH)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Autosampler vials

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of the solid compound into a glass vial. The goal is to have undissolved solid remaining at the end of the experiment.

-

Add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

-

Seal the vial and place it in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).[10][11]

-

-

Sample Processing:

-

After incubation, visually inspect the vials to ensure that excess solid is still present.

-

Allow the vials to stand undisturbed for a short period to allow for sedimentation.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Immediately dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze the diluted filtrate and the standard solutions by HPLC-UV.[9]

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of the compound in the diluted filtrate by interpolating from the calibration curve.

-

Calculate the original solubility in the buffer, accounting for the dilution factor.

-

Kinetic Solubility Determination (High-Throughput Method)

This protocol is suitable for rapid screening and requires a smaller amount of the compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Plate shaker

-

Nephelometer or a plate reader capable of measuring turbidity[3]

-

Liquid handling robotics (optional, for high throughput)

Procedure:

-

Preparation of Compound Stock Solution:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[7]

-

-

Assay Plate Preparation:

-

Add the aqueous buffer to the wells of a 96-well plate.

-

Using a liquid handler or a multichannel pipette, add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Data Analysis:

-

The kinetic solubility is typically reported as the highest concentration at which no significant precipitation is observed compared to a blank control.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the thermodynamic and kinetic solubility assays.

Caption: Kinetic Solubility Workflow.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors. [4]Understanding these factors is crucial for accurate solubility determination and for developing effective formulation strategies.

-